molecular formula C5H9NO2 B14653533 3-Isoxazolidinone, 2-ethyl- CAS No. 40784-14-3

3-Isoxazolidinone, 2-ethyl-

Cat. No.: B14653533
CAS No.: 40784-14-3
M. Wt: 115.13 g/mol
InChI Key: VMZCBTOGEBQZLG-UHFFFAOYSA-N
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Description

3-Isoxazolidinone, 2-ethyl- is an organic compound with the molecular formula C5H9NO2. It belongs to the family of isoxazolidinones, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolidinone, 2-ethyl- can be achieved through several methods. . This method provides a straightforward route to isoxazolidinones, including 3-Isoxazolidinone, 2-ethyl-.

Industrial Production Methods

In industrial settings, the production of 3-Isoxazolidinone, 2-ethyl- may involve optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve large-scale cycloaddition reactions with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolidinone, 2-ethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted isoxazolidinones, depending on the specific reaction and reagents used .

Scientific Research Applications

3-Isoxazolidinone, 2-ethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isoxazolidinone, 2-ethyl- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit bacterial cell wall synthesis by interfering with enzymes involved in peptidoglycan formation. This inhibition leads to the weakening of bacterial cell walls and ultimately the death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Isoxazolidinone, 2-ethyl- include other isoxazolidinones and oxazolidinones, such as:

Uniqueness

3-Isoxazolidinone, 2-ethyl- is unique due to its specific structural features and the presence of an ethyl group at the 2-position. This structural variation can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

40784-14-3

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

2-ethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C5H9NO2/c1-2-6-5(7)3-4-8-6/h2-4H2,1H3

InChI Key

VMZCBTOGEBQZLG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CCO1

Origin of Product

United States

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